molecular formula C8H9BrN2O2 B035952 Ethyl 2-amino-5-bromoisonicotinate CAS No. 1214374-01-2

Ethyl 2-amino-5-bromoisonicotinate

Cat. No. B035952
M. Wt: 245.07 g/mol
InChI Key: FNSPCNYWTZSYEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl 2-amino-5-bromoisonicotinate and related compounds involves complex chemical processes. For instance, 2-Bromo-1-ethyl pyridinium tetrafluoroborate (BEP) has been utilized in the synthesis of peptides containing N-methyl amino acid residues, demonstrating high reactivity and excellent yields (Li-peng & Xu Cheng, 2000).

Molecular Structure Analysis

The molecular structure of ethyl 2-amino-5-bromoisonicotinate and its analogs has been studied using various methods. For example, the molecular structure of 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester has been analyzed, revealing crystallographic parameters and insights into its geometric configuration (B. D. Patel et al., 2013).

Chemical Reactions and Properties

Detailed studies on the chemical reactions and properties of ethyl 2-amino-5-bromoisonicotinate-like compounds include the investigation of their reactivity and bonding configurations. For instance, the base-pairing configurations in purine-pyrimidine hydrogen-bonded complexes provide insights into the interactions and chemical properties of such compounds (F. Mazza et al., 1969).

Physical Properties Analysis

The physical properties of ethyl 2-amino-5-bromoisonicotinate and related compounds can be understood through studies like the crystal structure analysis of analogs. For instance, the crystal structure of ethyl 5-Amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate provides valuable data on its physical characteristics (L. Minga, 2005).

Chemical Properties Analysis

Analyzing the chemical properties of ethyl 2-amino-5-bromoisonicotinate involves exploring its reactivity and stability. Research on compounds like Ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate offers insights into their polarized electronic structures and chemical properties (J. Cobo et al., 2008).

Scientific Research Applications

Summary of the Application

“Ethyl 2-amino-5-bromoisonicotinate” has been used in the synthesis of compounds tested for their antibacterial effectiveness against ESBL-producing Escherichia coli ST405 and Methicillin-Resistant Staphylococcus aureus (MRSA) pathogens .

Methods of Application or Experimental Procedures

The compound was created using Fischer esterification and tested against the ESBL- E. coli ST 405 and MRSA pathogens . Two patients’ blood samples were taken, and the BACTEC/Alert system was used to process them. On blood and MacConkey agar, the positive samples were subcultured and incubated aerobically at 37 °C. Using the VITEK 2 compact system, the isolates were subjected to isolate identification and MIC. MLST of the ESBL- E. coli was performed by PCR .

Results or Outcomes

The study found that the compound showed antibacterial effectiveness against the ESBL- E. coli ST 405 and MRSA pathogens .

Antibacterial Research

Summary of the Application

“Ethyl 2-amino-5-bromoisonicotinate” has been used in the synthesis of compounds tested for their antibacterial effectiveness against ESBL-producing Escherichia coli ST405 and Methicillin-Resistant Staphylococcus aureus (MRSA) pathogens .

Methods of Application or Experimental Procedures

The compound was created using Fischer esterification and tested against the ESBL- E. coli ST 405 and MRSA pathogens . Two patients’ blood samples were taken, and the BACTEC/Alert system was used to process them. On blood and MacConkey agar, the positive samples were subcultured and incubated aerobically at 37 °C. Using the VITEK 2 compact system, the isolates were subjected to isolate identification and MIC. MLST of the ESBL- E. coli was performed by PCR .

Results or Outcomes

The study found that the compound showed antibacterial effectiveness against the ESBL- E. coli ST 405 and MRSA pathogens .

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and disposing of contents/container to an approved waste disposal plant (P501) .

properties

IUPAC Name

ethyl 2-amino-5-bromopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSPCNYWTZSYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609266
Record name Ethyl 2-amino-5-bromopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-bromoisonicotinate

CAS RN

1214374-01-2
Record name Ethyl 2-amino-5-bromopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.